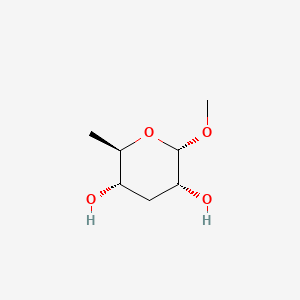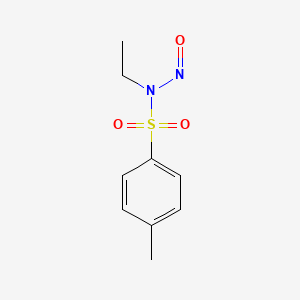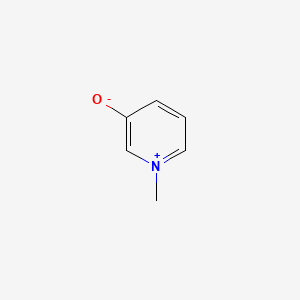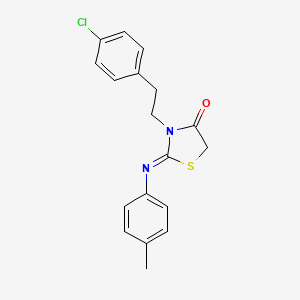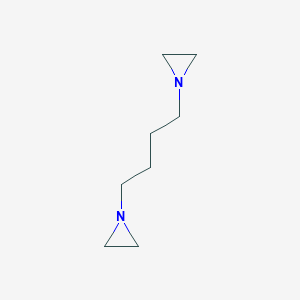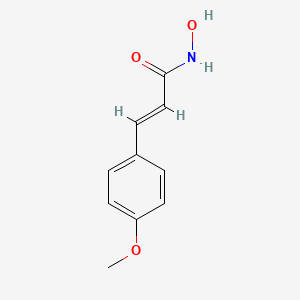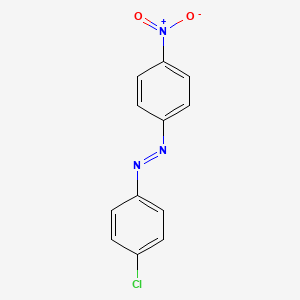
(E)-1-(4-Chlorophenyl)-2-(4-nitrophenyl)diazene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-1-(4-Chlorophenyl)-2-(4-nitrophenyl)diazene is an organic compound characterized by the presence of a diazene group (N=N) linking a 4-chlorophenyl group and a 4-nitrophenyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (E)-1-(4-Chlorophenyl)-2-(4-nitrophenyl)diazene typically involves the reaction of 4-chloroaniline with 4-nitrobenzene diazonium salt. The reaction is carried out under acidic conditions, often using hydrochloric acid, to facilitate the formation of the diazonium salt. The reaction mixture is then treated with a base, such as sodium hydroxide, to promote the coupling reaction, resulting in the formation of the desired diazene compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The reaction is typically monitored using techniques such as thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) to ensure the completion of the reaction and the quality of the final product.
化学反応の分析
Types of Reactions
(E)-1-(4-Chlorophenyl)-2-(4-nitrophenyl)diazene undergoes various types of chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation: The compound can undergo oxidation reactions, particularly at the diazene group, leading to the formation of different oxidation products.
Common Reagents and Conditions
Reduction: Hydrogen gas and palladium catalyst.
Substitution: Nucleophiles such as amines or thiols.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Major Products Formed
Reduction: 1-(4-Aminophenyl)-2-(4-nitrophenyl)diazene.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: Oxidized derivatives of the diazene compound.
科学的研究の応用
(E)-1-(4-Chlorophenyl)-2-(4-nitrophenyl)diazene has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of (E)-1-(4-Chlorophenyl)-2-(4-nitrophenyl)diazene involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and proteins, leading to the inhibition or activation of various biochemical processes. The nitro group and diazene linkage play crucial roles in its reactivity and interaction with biological molecules.
類似化合物との比較
Similar Compounds
(E)-2-(4-Bromophenyl)ethenesulfonyl fluoride: Similar in structure but contains a bromophenyl group and a sulfonyl fluoride group.
1,3-Bis[(3,4-dicyano)phenoxy]-4,6-dinitrobenzene: Contains dicyano and dinitro groups, making it structurally similar but with different functional groups.
Methyl 2-methyl-4-(3-methoxyphenyl)-5-oxo-1,4,5,6-tetrahydropyrimidine-6-carboxylate: Contains a methoxyphenyl group and a pyrimidine ring, providing structural similarity.
Uniqueness
(E)-1-(4-Chlorophenyl)-2-(4-nitrophenyl)diazene is unique due to its specific combination of a 4-chlorophenyl group and a 4-nitrophenyl group linked by a diazene group. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
特性
CAS番号 |
29808-86-4 |
|---|---|
分子式 |
C12H8ClN3O2 |
分子量 |
261.66 g/mol |
IUPAC名 |
(4-chlorophenyl)-(4-nitrophenyl)diazene |
InChI |
InChI=1S/C12H8ClN3O2/c13-9-1-3-10(4-2-9)14-15-11-5-7-12(8-6-11)16(17)18/h1-8H |
InChIキー |
FKGUXBODSYYYHN-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC=C1N=NC2=CC=C(C=C2)Cl)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


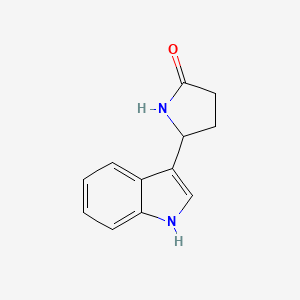
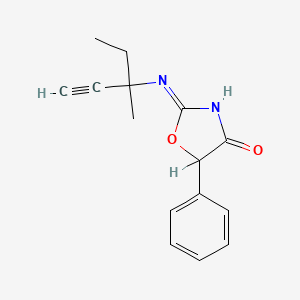
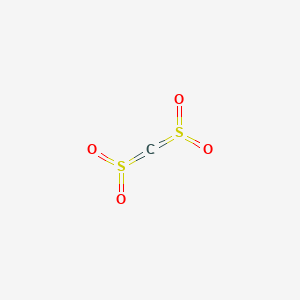
![[(2S,3R)-2-acetamido-3-acetyloxyoctadecyl] acetate](/img/structure/B14685056.png)
![Naphthalen-1-yl methyl[(4-methylphenyl)sulfanyl]carbamate](/img/structure/B14685078.png)

![Naphthalene, 1-[(4-methoxyphenyl)methyl]-](/img/structure/B14685084.png)
